molecular formula C28H30N2O3 B12156326 5-(4-Tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12156326
M. Wt: 442.5 g/mol
InChI Key: AEMVLFYCLXAYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

avobenzone , belongs to the class of dibenzoylmethanes. It is an oil-soluble ingredient commonly used in sunscreen products. Avobenzone effectively absorbs the full spectrum of UVA rays, making it a valuable component in broad-spectrum sunscreens .

Preparation Methods

Synthetic Routes:: Avobenzone can be synthesized through various methods. One common approach involves the condensation of 4-tert-butylphenol with 4-methoxybenzoyl chloride. The resulting intermediate undergoes cyclization to form the benzoxazine ring. Subsequent methylation of the phenolic hydroxyl group yields avobenzone.

Reaction Conditions::
  • Condensation: 4-tert-butylphenol + 4-methoxybenzoyl chloride
  • Cyclization: Formation of the benzoxazine ring
  • Methylation: Introduction of the methoxy group

Industrial Production:: Avobenzone is industrially produced using similar synthetic routes, with optimization for efficiency and yield.

Chemical Reactions Analysis

Reactions:: Avobenzone can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substituent groups can be modified.

    Photochemical Reactions: Ultraviolet light can impact its stability.

Common Reagents and Conditions::

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Chlorinated Water and UV Light: Can cause disintegration into other organic compounds.

Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to different functional groups, while reduction could alter the benzoxazine ring.

Scientific Research Applications

Avobenzone finds applications beyond sunscreens:

    Chemistry: Used as a UV-absorbing agent in various formulations.

    Biology: Investigated for its effects on cellular processes.

    Industry: UV-stabilizer in plastics and polymers.

Mechanism of Action

Avobenzone absorbs UV radiation, transitioning to an excited state. It then dissipates this energy harmlessly, preventing UV-induced damage. Its molecular targets include skin cells and DNA.

Comparison with Similar Compounds

Avobenzone stands out due to its broad-spectrum absorption and stability. Similar compounds include other dibenzoylmethanes like oxybenzone and drometrizole trisiloxane .

Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H30N2O3/c1-28(2,3)20-13-9-19(10-14-20)27-30-24(22-7-6-8-25(32-5)26(22)33-27)17-23(29-30)18-11-15-21(31-4)16-12-18/h6-16,24,27H,17H2,1-5H3

InChI Key

AEMVLFYCLXAYJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.